molecular formula C21H25N3O4S B12420645 Quetiapine sulfone-d8

Quetiapine sulfone-d8

Cat. No.: B12420645
M. Wt: 423.6 g/mol
InChI Key: SQUTWXZEWJNIQN-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quetiapine sulfone-d8 is a deuterated form of quetiapine sulfone, an isotopically labeled compound used primarily in scientific research. The molecular formula for this compound is C21H17D8N3O4S, and it has a molecular weight of 423.56 g/mol . This compound is often utilized in pharmacokinetic studies and drug metabolism research due to its stable isotopic labeling, which allows for precise tracking and analysis.

Preparation Methods

The synthesis of quetiapine sulfone-d8 involves the incorporation of deuterium atoms into the quetiapine sulfone molecule. This can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

Quetiapine sulfone-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quetiapine carboxylic acid and other oxidized metabolites.

    Reduction: Reduction reactions can convert this compound back to its parent compound, quetiapine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Comparison with Similar Compounds

Quetiapine sulfone-d8 can be compared with other similar compounds, such as:

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies in pharmacokinetics and drug metabolism research.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

423.6 g/mol

IUPAC Name

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol

InChI

InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2

InChI Key

SQUTWXZEWJNIQN-PMCMNDOISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42

Origin of Product

United States

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